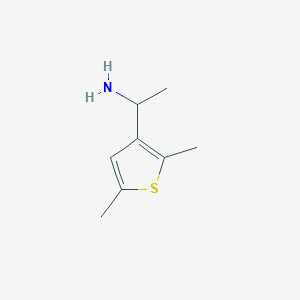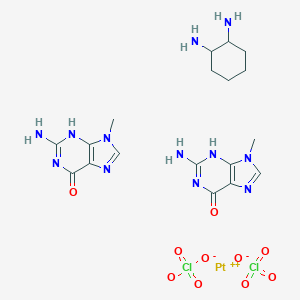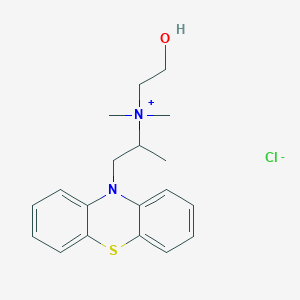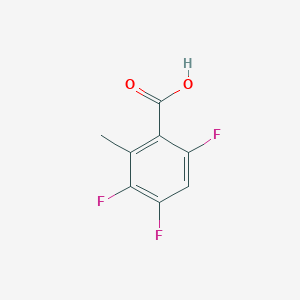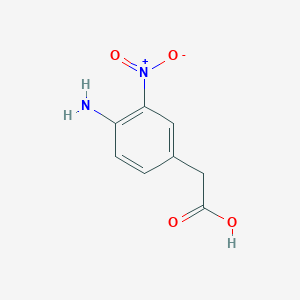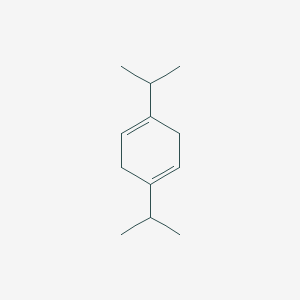
1,4-Diisopropyl-1,4-cyclohexadiene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Di(propan-2-yl)cyclohexa-1,4-diene is an organic compound with the molecular formula C12H20 It is a derivative of cyclohexa-1,4-diene, where two hydrogen atoms are replaced by isopropyl groups
準備方法
Synthetic Routes and Reaction Conditions
1,4-Di(propan-2-yl)cyclohexa-1,4-diene can be synthesized through the Birch reduction of related aromatic compounds. The Birch reduction involves the use of an alkali metal, such as sodium or lithium, dissolved in liquid ammonia, and a proton donor, such as an alcohol . This method avoids over-reduction to the fully saturated ring.
Industrial Production Methods
In industrial settings, the preparation of 1,4-Di(propan-2-yl)cyclohexa-1,4-diene may involve similar reduction techniques, but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
化学反応の分析
Types of Reactions
1,4-Di(propan-2-yl)cyclohexa-1,4-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Further reduction can lead to the formation of fully saturated cyclohexane derivatives.
Substitution: The isopropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.
Substitution: Halogenation reactions using bromine (Br2) or chlorine (Cl2) can introduce halogen atoms into the molecule.
Major Products
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of fully saturated cyclohexane derivatives.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
1,4-Di(propan-2-yl)cyclohexa-1,4-diene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,4-Di(propan-2-yl)cyclohexa-1,4-diene involves its interaction with various molecular targets and pathways. The compound can undergo oxidation and reduction reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions may involve the modulation of enzyme activity, alteration of cellular redox states, and disruption of lipid membranes .
類似化合物との比較
Similar Compounds
1,4-Cyclohexadiene: A parent compound with similar structural features but without isopropyl groups.
1,3-Cyclohexadiene: An isomer with different placement of double bonds.
γ-Terpinene: A related terpenoid with similar chemical properties.
Uniqueness
1,4-Di(propan-2-yl)cyclohexa-1,4-diene is unique due to the presence of isopropyl groups, which impart distinct steric and electronic effects
特性
CAS番号 |
114300-89-9 |
|---|---|
分子式 |
C12H20 |
分子量 |
164.29 g/mol |
IUPAC名 |
1,4-di(propan-2-yl)cyclohexa-1,4-diene |
InChI |
InChI=1S/C12H20/c1-9(2)11-5-7-12(8-6-11)10(3)4/h5,8-10H,6-7H2,1-4H3 |
InChIキー |
PHQGCMVBXNSXJE-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CCC(=CC1)C(C)C |
正規SMILES |
CC(C)C1=CCC(=CC1)C(C)C |
同義語 |
1,4-Cyclohexadiene,1,4-bis(1-methylethyl)-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


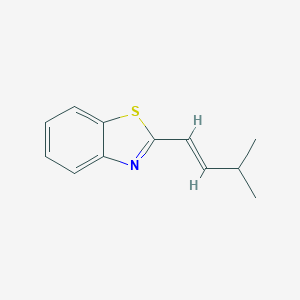
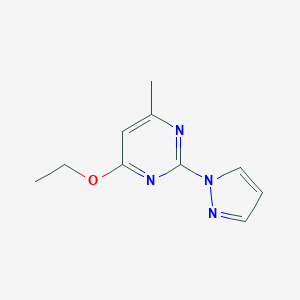
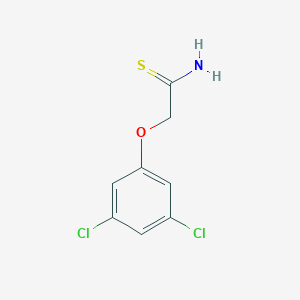

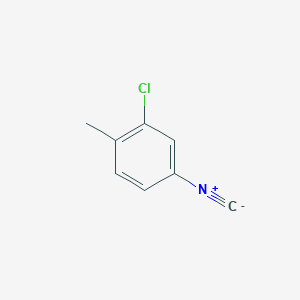
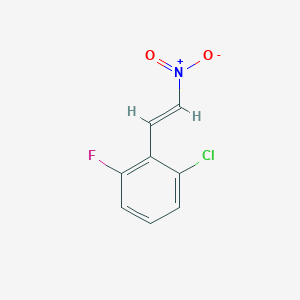

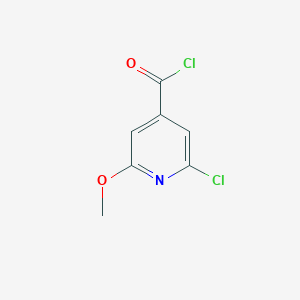
![4-(6-Bromoimidazo[1,2-a]pyrazin-8-yl)morpholine](/img/structure/B53014.png)
